molecular formula C14H22N6O5 B15225139 (S)-(R)-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate

(S)-(R)-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate

Cat. No.: B15225139
M. Wt: 354.36 g/mol
InChI Key: RNBGQKJHNTUYCU-DTWKUNHWSA-N
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Description

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it particularly interesting for research in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized to introduce the methoxy and hydroxypropyl groups. The final step involves the esterification of the hydroxypropyl group with 2-amino-3-methylbutanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors could enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound’s purine base makes it relevant for studies involving nucleic acids, such as DNA and RNA research.

    Industry: It could be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.

    Inosine: A nucleoside that can be converted into other nucleotides within the cell.

Uniqueness

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N6O5

Molecular Weight

354.36 g/mol

IUPAC Name

[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8-,9+/m0/s1

InChI Key

RNBGQKJHNTUYCU-DTWKUNHWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)N

Canonical SMILES

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N

Origin of Product

United States

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